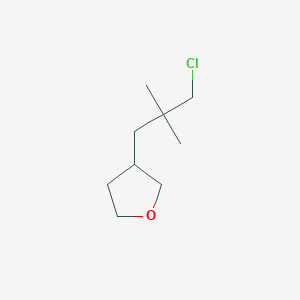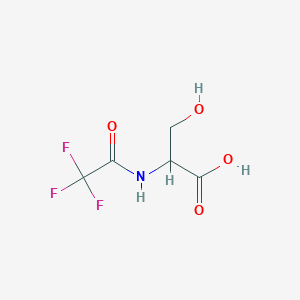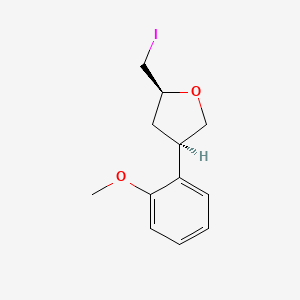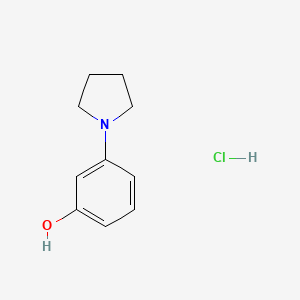![molecular formula C12H17NO B13191798 1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one](/img/structure/B13191798.png)
1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one is an organic compound with the molecular formula C11H15NO. It is a derivative of phenylacetone and is characterized by the presence of an amino group and an isopropyl group attached to the phenyl ring.
Métodos De Preparación
The synthesis of 1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one can be achieved through several routes. One common method involves the Friedel-Crafts alkylation of chloroacetone with benzene in the presence of an aluminum chloride catalyst . Another approach is the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . These methods provide efficient ways to produce the compound on both laboratory and industrial scales.
Análisis De Reacciones Químicas
1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition and receptor activation .
Comparación Con Compuestos Similares
1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one can be compared with similar compounds like phenylacetone and its derivatives. While phenylacetone is primarily used in the synthesis of amphetamines, this compound has a broader range of applications due to the presence of the amino group, which enhances its reactivity and potential for forming diverse derivatives .
Similar compounds include:
Phenylacetone: Used in the synthesis of amphetamines.
1-Phenyl-2-propanone: Another derivative with similar applications.
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: Used as an intermediate in the synthesis of pharmaceuticals.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
1-(2-amino-5-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C12H17NO/c1-4-12(14)10-7-9(8(2)3)5-6-11(10)13/h5-8H,4,13H2,1-3H3 |
Clave InChI |
GRFODCFOHRLCHZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid](/img/structure/B13191719.png)
![6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one](/img/structure/B13191730.png)
![Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)








![N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide](/img/structure/B13191778.png)
![3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)

